molecular formula C11H9NO4 B1602945 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 169321-92-0

8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No. B1602945
M. Wt: 219.19 g/mol
InChI Key: ZOCSBJTWWJARJQ-UHFFFAOYSA-N
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Description

8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO4 . It is a derivative of quinolinone, which is an attractive scaffold for drug discovery research . Quinolinones and their derivatives are valuable as therapeutic agents for various diseases .


Synthesis Analysis

A series of novel 1-substituted 8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid derivatives have been synthesized via the addition of ethyl 3-aryl-2-cyanoacrylates to 8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid and 5-bromo-8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid . The subsequent condensation with hydrazine hydrate afforded the corresponding 5-aminodihydropyrazol-3-one derivatives bearing a quinolinone moiety .


Molecular Structure Analysis

The molecular structure of 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight of this compound is 219.19 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives include the addition of ethyl 3-aryl-2-cyanoacrylates to 8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid and 5-bromo-8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid, followed by condensation with hydrazine hydrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid include a molecular weight of 219.19 . More detailed properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Potential Treatment for Visceral Leishmaniasis

The compound has been studied for its efficacy in treating visceral leishmaniasis, also known as kala azar. A trial involving an oral 8-aminoquinoline derivative showed that half of the patients were cured, indicating potential for further trials with longer regimens or higher dosages, especially in patients for whom existing treatments have failed (Sherwood et al., 1994).

Anti-Inflammatory and Immunosuppressive Potential

A synthetic analogue of gallic acid, SG-HQ2 (3,4,5-trihydroxy-N-(8-hydroxyquinolin-2-yl)benzamide), has shown potential anti-inflammatory and immunosuppressive properties. It attenuated histamine release and suppressed the expression of pro-inflammatory cytokines, indicating it might be a therapeutic candidate for allergic inflammatory diseases (Je et al., 2015).

Diagnostic Imaging Agent

A derivative, 18F-AV-133, used in PET scans for imaging VMAT2 sites in humans, showed appropriate biodistribution and radiation dosimetry. It's considered safe for use in humans, which could facilitate its clinical application for imaging purposes (Lin et al., 2010).

Potential for Treating Hypertension

A study indicated a significant correlation between the concentration of 3-Methoxy-4-hydroxyphenylglycol (MHPG) in lumbar spinal fluid and the severity of hypertension. This suggests a potential role of this derivative in the treatment or understanding of hypertension (Saran et al., 1978).

Future Directions

The future directions for the research on 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives could include further exploration of their therapeutic potential for various diseases . Additionally, structural modifications could be a promising way for improvement of biological properties in comparison with those of the parent anticancer compounds .

properties

IUPAC Name

8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-8-4-2-3-6-5-7(11(14)15)10(13)12-9(6)8/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCSBJTWWJARJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627589
Record name 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

CAS RN

169321-92-0
Record name 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GH Al-Hazmi - Russian Journal of Organic Chemistry, 2022 - Springer
The quinolinone structure is an attractive scaffold for drug discovery research. Quinolinones are valuable as therapeutic agents for various diseases. A series of novel 1-substituted 8-…
Number of citations: 2 link.springer.com
M El Behery, IM El-Deen, MA El-Zend… - Journal of Molecular …, 2023 - Elsevier
In this study, a novel series of 8‑methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and N-substituted 8‑methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives 2–10 were …
Number of citations: 0 www.sciencedirect.com

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